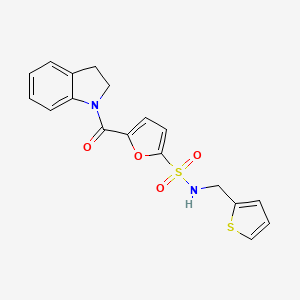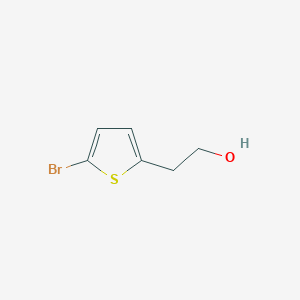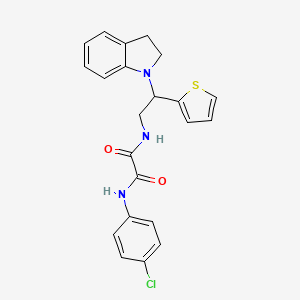
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-6-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, also known as 3CFM, is a small organic molecule that has been studied for its potential applications in various scientific fields. The molecule is composed of a benzyl group, a chloro-fluorobenzyl group, and a methyl-pyridinone group. It is a highly versatile molecule that has been used in the synthesis of various complex organic compounds and has been studied for its potential applications in drug design, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The title compound has been synthesized and characterized for its crystal structure, proving useful in the field of molecular synthesis and crystallography. This work contributes to understanding the structural properties of such compounds (Lv Zhi, 2009).
Synthesis and Characterization
Another study focused on the synthesis of similar compounds, contributing to the chemical knowledge and potential applications of these compounds in various fields such as materials science and pharmaceuticals (Y. Duan-zhi, 2005).
Novel Synthons and Reagents
The compound has been used to synthesize novel synthons and reagents for spin-labelling studies, illustrating its versatility and importance in chemical research (H. Hankovszky et al., 1989).
Lipophilic Iron(III) Complexes
This compound is integral in the preparation of new lipophilic iron(III) complexes. The study highlights the importance of such compounds in the development of new chelates with potential applications in medicine and biochemistry (W. Schlindwein et al., 2006).
Tri(o-fluorobenzyl)tin Esters
The compound's derivatives have been synthesized and analyzed, contributing to the understanding of organometallic chemistry and its applications (H. Yin et al., 2004).
Herbicidal Activity
A derivative of the compound has shown promising herbicidal activity, indicating its potential utility in agricultural chemistry (Liu Chang-chun, 2006).
GPR39 Agonists Modulation by Zinc
The compound has been identified as a novel GPR39 agonist, modulated by zinc. This finding is significant in the field of pharmacology and receptor studies (Seiji Sato et al., 2016).
Structural and Stereogenic Properties
A study on N,N-spiro bridged cyclotriphosphazene derivatives with the compound's pendant arms has explored its structural and stereogenic properties, along with DNA interactions, antimicrobial, and cytotoxic activities (Ezel ÖztÜrk et al., 2019).
Oxidation Studies
Research has been conducted on the oxidation reactions of p-fluorobenzyl derivatives, including this compound. Such studies are crucial in organic chemistry for understanding reaction mechanisms and developing new synthetic pathways (L. Conte et al., 1998).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(22)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLORBNGWIATEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2533692.png)
![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)
![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2533703.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2533704.png)